molecular formula C10H7BrF3NO2 B2613453 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one CAS No. 2149597-02-2

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B2613453
CAS RN: 2149597-02-2
M. Wt: 310.07
InChI Key: LRUJILGISMWJMA-UHFFFAOYSA-N
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Description

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular weight of 310.07 .


Molecular Structure Analysis

The molecular formula of this compound is C10H7BrF3NO2 . The InChI code is 1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, a derivative of quinoline, is involved in various synthesis processes and chemical reactions. Ökten (2019) discusses the Suzuki–Miyaura cross-coupling of substituted phenyl quinolines, including compounds similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, to yield various aryl- and diaryl-tetrahydroquinolines and quinolines characterized by NMR, IR spectroscopy, and elemental analysis (Ökten, 2019). Similarly, Ukrainets et al. (2008) discuss the tautomerism of quinolinone derivatives in different solvents, emphasizing the structural adaptability of these compounds (Ukrainets, Bereznyakova, & Turov, 2008).

Chemical Properties and Reactions

The chemical reactivity of quinolinone derivatives is explored through various synthetic routes. Li, Li, and Gao (2016) describe the synthesis of N-substituted pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction, suggesting a versatile method for generating quinoline-based isoindolin-1-ones (Li, Li, & Gao, 2016). The work by Holla et al. (2006) further underlines the potential of quinolinone derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, indicating the compound's utility in creating complex molecular structures with potential biological activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Applications in Material Science

In material science, Tan and Song (2010) synthesized novel ligands, including derivatives similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, and their corresponding platinum complexes. These complexes exhibit unique inverse sandwich structures, indicating potential applications in catalysis or material science (Tan & Song, 2010).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJILGISMWJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one

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